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Compound of Interest

4-Hydroxy-4-(6-methoxypyridin-3-
Compound Name:
YL)cyclohexanone

Cat. No.: B1443250

An In-Depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Abstract

This document provides a comprehensive technical overview of 4-Hydroxy-4-(6-
methoxypyridin-3-YL)cyclohexanone, a heterocyclic compound with significant potential as a
building block in medicinal chemistry. The guide covers its chemical identity, physicochemical
properties, a proposed synthetic route, and a workflow for its analytical characterization. While
this molecule is cataloged by several chemical suppliers, detailed experimental data remains
scarce in peer-reviewed literature. Therefore, this guide integrates available data with
established chemical principles to offer scientifically grounded insights for researchers. The
presence of a tertiary alcohol on a cyclohexanone scaffold, combined with a methoxypyridine
moiety, presents a unique three-dimensional structure and a rich chemical functionality for
elaboration in drug discovery programs.

Nomenclature and Chemical Structure

The unique structure of this compound, featuring a substituted pyridine ring attached to a
cyclohexanone core, is key to its utility.

e |UPAC Name: 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one[1]

o CAS Number: 708273-57-8[1][2][3][4]
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e Molecular Formula: C12H1sNO3[1][2][4]

¢ Synonyms: 4-Hydroxy-4-(6-methoxy-3-pyridinyl)cyclohexanone[4]

Chemical Structure:

Caption: 2D structure of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone.

Physicochemical Properties

The majority of available data on the physicochemical properties of this compound are
computationally predicted. These values provide useful estimates for experimental design,
such as selecting appropriate solvent systems for reactions and chromatography.

Property Value Source

Molecular Weight 221.25 g/mol [1][4]

Assumed to be a solid at room
Appearance

temperature

Boiling Point (predicted) 389.6 °C at 760 mmHg [1]
Density (predicted) 1.23 g/cm3 [1]
Polar Surface Area 59.42 A2 [2]
XLogP3 (predicted) 1.4

Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 4 [2]
Rotatable Bonds 3 [2]

Note: Experimental data for properties such as melting point and solubility are not readily
available in public literature.

Proposed Synthesis Pathway
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While a specific published synthesis for 4-Hydroxy-4-(6-methoxypyridin-3-
YL)cyclohexanone is not available, a highly plausible and efficient route involves the
nucleophilic addition of a pyridinyl organometallic reagent to a protected cyclohexanedione.
This approach is a standard and robust method for creating tertiary alcohols.

Core Logic: The synthesis hinges on the Grignard reaction, a cornerstone of C-C bond
formation. To ensure selectivity, one of the ketones in the starting material, 1,4-
cyclohexanedione, must be protected. The methoxypyridine moiety is introduced via its
organomagnesium (Grignard) derivative, which then attacks the unprotected ketone. A final
deprotection step yields the target molecule.

Step-by-Step Protocol:

» Protection of 1,4-Cyclohexanedione:

o Rationale: To prevent the Grignard reagent from reacting non-selectively with both
carbonyl groups of 1,4-cyclohexanedione, one must be temporarily masked. An ethylene
glycol ketal is a common and reliable protecting group for ketones under neutral or basic
conditions.

o Procedure:
1. Dissolve 1,4-cyclohexanedione (1.0 eq) and ethylene glycol (1.1 eq) in toluene.
2. Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
3. Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
4. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

5. Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-
dioxaspiro[4.5]decan-8-one.

o Formation of the Grignard Reagent:

o Rationale: 5-bromo-2-methoxypyridine is converted into its corresponding Grignard
reagent, creating a potent carbon nucleophile.
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o Procedure:

1. To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings
(1.2 eq).

2. Add a small crystal of iodine to initiate the reaction.

3. Slowly add a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous
tetrahydrofuran (THF) to the magnesium suspension.

4. The reaction is exothermic and should be maintained at a gentle reflux. If necessary,

gentle heating can be applied to sustain the reaction.

5. Continue stirring until the magnesium is consumed. The resulting dark solution is the

Grignard reagent.

» Grignard Addition and Deprotection:

o Rationale: The pyridinyl Grignard reagent attacks the unprotected ketone of 1,4-
dioxaspiro[4.5]decan-8-one. The subsequent acidic workup serves two purposes: to
protonate the intermediate alkoxide, forming the tertiary alcohol, and to hydrolyze the

ketal, restoring the second ketone.
o Procedure:
1. Cool the Grignard reagent solution to 0 °C.
2. Slowly add a solution of 1,4-dioxaspiro[4.5]decan-8-one (0.9 eq) in anhydrous THF.

3. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by
TLC.

4. Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

5. Add 2M hydrochloric acid and stir vigorously for 1-2 hours to effect deprotection.
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6. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry
over anhydrous sodium sulfate, and concentrate.

7. Purify the crude product by column chromatography on silica gel to obtain 4-Hydroxy-4-
(6-methoxypyridin-3-YL)cyclohexanone.

1,4-Cyclohexanedione 5-Bromo-2-methoxypyridine
+ Ethylene Glycol + Mg Turnings
Protection (Ketal Formation) Grignard Reagent Formation
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!

Grignard Addition
(THF, 0°C to RT)

Gntermediate Alkoxide)

Acidic Workup & Deprotection
(ag. HCI)

'

G-Hydroxy-4-(6-methoxypyridin-3-YL)cycIohexanon9

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.
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Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the
synthesized compound.

Click to download full resolution via product page

Caption: A standard workflow for the analytical characterization.

Predicted Spectral Characteristics:

e 1H NMR: The spectrum is expected to show characteristic signals for the methoxy group
(~3.9 ppm, singlet), aromatic protons on the pyridine ring (in the 7.0-8.5 ppm range), and
aliphatic protons of the cyclohexanone ring (in the 1.5-3.0 ppm range). The hydroxyl proton
will appear as a broad singlet.

e 13C NMR: Key signals would include the carbonyl carbon (~210 ppm), carbons of the pyridine
ring (110-165 ppm), the quaternary carbon bearing the hydroxyl group (~70 ppm), and the
methoxy carbon (~55 ppm).

» IR Spectroscopy: Strong absorption bands are expected for the hydroxyl (O-H) stretch
(~3400 cm~?) and the ketone (C=0) stretch (~1715 cm™1).

e Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be
observed at m/z 221 or 222, respectively, confirming the molecular weight.

Applications in Drug Discovery
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While no specific application for this compound is documented, its structural motifs are
prevalent in pharmacologically active molecules. The 6-methoxypyridine unit is found in
numerous CNS agents and kinase inhibitors, valued for its hydrogen bonding capability and
metabolic stability. The 4-hydroxycyclohexanone core provides a rigid, three-dimensional
scaffold that can position substituents in well-defined spatial orientations, which is critical for
optimizing interactions with biological targets.

This molecule serves as an excellent starting point for generating a library of derivatives
through:

 Derivatization of the hydroxyl group: Esterification or etherification to explore new binding
interactions.

o Modification of the ketone: Reductive amination to introduce new amine side chains or
conversion to other functional groups.

o Substitution on the pyridine ring: Further functionalization if required.

Conclusion

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a valuable, yet under-characterized,
chemical entity. This guide provides a foundational understanding of its properties and a
practical framework for its synthesis and analysis. By leveraging established chemical
principles, researchers can confidently incorporate this versatile building block into their
discovery programs to explore novel chemical space and develop next-generation
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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